トランス-トラマドール塩酸塩

概要

説明

Trans-Tramadol hydrochloride is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a centrally acting compound that exhibits both opioid and non-opioid properties, making it unique among pain medications. Trans-Tramadol hydrochloride is known for its ability to modulate pain perception and response through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake .

科学的研究の応用

Trans-Tramadol hydrochloride has a wide range of scientific research applications:

作用機序

Target of Action

Tramadol hydrochloride, a synthetic analgesic drug, exhibits both opioid and non-opioid properties . It primarily targets the µ-opioid receptors , mainly through its active metabolite (+)-M1 . It also acts on the central nervous system (CNS) .

Mode of Action

Tramadol’s mode of action is unique due to its dual function. It selectively activates the µ-opioid receptors, mainly through the active metabolite (+)-M1 . This activation results in an analgesic effect. Additionally, tramadol inhibits the reuptake of noradrenaline (norepinephrine) and serotonin (5-hydroxytryptamine; 5-HT) . This inhibition augments the concentration of these neurotransmitters in the synaptic cleft, contributing to its analgesic action .

Biochemical Pathways

Tramadol’s action involves several biochemical pathways. It is metabolized in the liver via cytochrome P450-catalyzed O and N-demethylation , followed by conjugation with glucuronic acid and sulfate . The metabolic enzymes involved include CYP3A4, CYP2B6, and CYP2D6 . The metabolites formed, especially the active metabolite (+)-M1, play a crucial role in tramadol’s analgesic effect .

Pharmacokinetics

Tramadol exhibits rapid distribution in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation, followed by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are primarily excreted via the kidneys . The mean elimination half-life of tramadol is about 6 hours .

Result of Action

The primary result of tramadol’s action is its analgesic effect, making it effective in treating moderate to severe pain . Tramadol intoxication can affect multiple organ systems, leading to various side effects such as seizures, cns depression, anxiety, and even life-threatening complications such as cardiopulmonary arrest .

Action Environment

The action, efficacy, and stability of tramadol can be influenced by various environmental factors. For instance, co-administration with other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to fatal tramadol intoxications . Furthermore, genetic factors, such as polymorphisms in metabolic enzymes like CYP2D6, can significantly influence tramadol’s metabolism and hence its action .

生化学分析

Biochemical Properties

trans-Tramadol hydrochloride: interacts with various enzymes and proteins in biochemical reactions. It has been found to have a neuroprotective potential in ICV-STZ-treated rats . The compound interacts with enzymes such as acetylcholinesterase and oxidative stress parameters .

Cellular Effects

trans-Tramadol hydrochloride: has significant effects on various types of cells and cellular processes. It influences cell function by attenuating behavioral, biochemical, mitochondrial, and histological alterations . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, trans-Tramadol hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its neuroprotective effect is comparable to memantine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-Tramadol hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of trans-Tramadol hydrochloride vary with different dosages in animal models. Low (5 mg/kg) and intermediate (10 mg/kg) doses of tramadol significantly attenuated behavioral, biochemical, mitochondrial, and histological alterations, suggesting its neuroprotective potential .

Metabolic Pathways

trans-Tramadol hydrochloride: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P4502D6 and cofactors during its metabolism .

Transport and Distribution

The transport and distribution of trans-Tramadol hydrochloride within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are still being researched .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of trans-Tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents like 1,4-dioxane, making it safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, the synthesis of trans-Tramadol hydrochloride is typically performed in a one-pot process. This method involves the reaction of the cis/trans mixture of the base compound with hydrochloric acid to produce the hydrochloride salt. The process is designed to be efficient and scalable, providing high yields of pure trans-Tramadol hydrochloride .

化学反応の分析

Types of Reactions: Trans-Tramadol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted tramadol derivatives .

類似化合物との比較

Morphine: Morphine is a potent opioid analgesic with a higher affinity for opioid receptors compared to trans-Tramadol hydrochloride.

Uniqueness: Trans-Tramadol hydrochloride is unique in its multimodal mechanism of action, combining opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This dual action provides effective pain relief with a lower risk of dependence and side effects compared to traditional opioids .

生物活性

Trans-Tramadol hydrochloride, a central nervous system (CNS) analgesic, is a well-studied compound primarily used for pain management. Its biological activity is characterized by a complex interplay of mechanisms involving various receptors and metabolic pathways. This article delves into the pharmacological effects, mechanisms of action, pharmacokinetics, and clinical implications of trans-Tramadol hydrochloride.

Trans-Tramadol hydrochloride exhibits analgesic properties through multiple mechanisms:

- Opioid Receptor Agonism : The (+)-trans enantiomer acts as an agonist at the mu-opioid receptor (MOR), contributing to its pain-relieving effects. The metabolite O-desmethyl-tramadol (M1) is significantly more potent at this receptor, enhancing analgesia .

- Monoamine Reuptake Inhibition : Trans-Tramadol inhibits the reuptake of serotonin and norepinephrine, which enhances descending inhibitory pain pathways in the spinal cord. This dual action is crucial for its effectiveness in treating neuropathic pain .

- Influence on Pain Modulators : The compound also affects various pain modulators, including alpha2-adrenoreceptors and neurokinin 1 receptors. It has been shown to inhibit inflammatory mediators like cytokines and prostaglandin E2 (PGE2), thereby modulating the inflammatory response associated with pain .

Pharmacokinetics

The pharmacokinetic profile of trans-Tramadol hydrochloride is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Trans-Tramadol is rapidly absorbed following oral administration, with a bioavailability of approximately 75% due to first-pass metabolism. Peak plasma concentrations occur within 1.6 to 3 hours post-administration .

- Distribution : The volume of distribution ranges from 2.6 to 2.9 L/kg, indicating high tissue affinity. Trans-Tramadol crosses the blood-brain barrier and the placental barrier, with significant concentrations found in both maternal and fetal blood .

- Metabolism : The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). Variability in metabolism can be attributed to genetic polymorphisms affecting CYP2D6 activity, influencing therapeutic outcomes .

- Excretion : Trans-Tramadol and its metabolites are primarily excreted via the kidneys. The mean elimination half-life is around 6 hours, but this can vary based on individual metabolic rates .

Clinical Implications

Trans-Tramadol hydrochloride is utilized in various clinical settings:

- Pain Management : It is effective for acute and chronic pain management, particularly in conditions like neuropathic pain and postoperative pain relief. Its efficacy has been compared favorably to other opioids while presenting a lower risk of dependence .

- Misuse Potential : Despite being classified as a weak opioid, studies indicate a significant prevalence of misuse among patients prescribed tramadol. A survey revealed that 24.8% of patients reported misuse behaviors, highlighting the need for careful monitoring .

Case Studies

Several studies have documented the effects and outcomes associated with trans-Tramadol use:

- Efficacy in Chronic Pain : A clinical trial demonstrated that patients receiving trans-Tramadol experienced significant pain relief compared to those on placebo, with a noted improvement in quality of life metrics.

- Stereoselectivity Observations : Research indicated that the (+)-trans enantiomer exhibited slower elimination rates compared to its counterpart, suggesting implications for dosing strategies based on individual metabolic profiles .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Opioid Receptor Agonism | Agonizes mu-opioid receptors; M1 metabolite is more potent |

| Monoamine Reuptake | Inhibits serotonin and norepinephrine reuptake |

| Inflammatory Modulation | Reduces cytokines and PGE2 levels |

| Absorption | Rapidly absorbed; bioavailability ~75% |

| Distribution | High tissue affinity; crosses blood-brain barrier |

| Metabolism | Hepatic metabolism via CYP450 enzymes; polymorphisms affect efficacy |

| Excretion | Primarily renal; half-life ~6 hours |

特性

IUPAC Name |

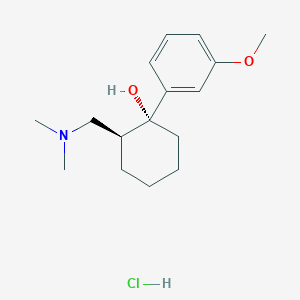

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-DMLYUBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224225 | |

| Record name | trans-Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73806-49-2, 22204-88-2 | |

| Record name | trans-Tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key pharmacokinetic differences between the enantiomers of trans-tramadol and its metabolite, trans-O-demethyltramadol?

A1: Research using isolated rat kidneys has shown that the renal clearance of trans-tramadol is stereoselective. [, ] The (+)-enantiomer of trans-tramadol is preferentially excreted in urine compared to the (-)-enantiomer. Interestingly, the O-demethylation of trans-tramadol in the kidneys also exhibits stereoselectivity, with the (-)-enantiomer being preferentially metabolized. [] This metabolic process yields trans-O-demethyltramadol, which also displays stereoselective renal clearance, with the (+)-enantiomer being preferentially eliminated in urine. []

Q2: What is the relationship between the serum concentrations of trans-tramadol enantiomers and its metabolite with analgesic effects and adverse reactions in a clinical setting?

A2: A study investigating postoperative patients administered different intravenous doses of trans-tramadol hydrochloride revealed a correlation between higher serum concentrations of trans-tramadol enantiomers and an increased frequency and severity of adverse reactions. [] Interestingly, while higher doses led to increased concentrations of both the parent drug and its metabolite, the analgesic effect appeared to correlate more strongly with the concentration of (+)-O-demethyltramadol. [] This suggests that the analgesic action of trans-tramadol is primarily driven by this specific enantiomer of its active metabolite.

Q3: Are there analytical methods available to differentiate and quantify the isomers of trans-tramadol hydrochloride in pharmaceutical preparations?

A3: Yes, high-performance capillary electrophoresis (HPCE) has been successfully employed to separate and quantify the four isomers of trans-tramadol hydrochloride in pharmaceutical preparations. [] This method utilizes a specific buffer system and cyclodextrin to achieve separation, allowing for accurate determination of each isomer's concentration. [] This is particularly important for quality control purposes to ensure the correct enantiomeric composition in drug products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。